
2,4,7,8,9-Pentachloro-3-dibenzofuranol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-1,2,3,6,8-pentachlorodibenzofuran is a member of the class of dibenzofurans that is dibenzo[b,d]furan substituted by a hydroxy group at position 3 and chloro groups at positions 2, 4, 7, 8 and 9 respectively. It is a member of dibenzofurans, an organochlorine compound and a member of phenols. It derives from a hydride of a dibenzofuran.
Applications De Recherche Scientifique
Stimulating Fecal Excretion and Reducing Toxicity
- Activated charcoal beads can stimulate the fecal excretion of PenCDF in rats and significantly suppress the liver hypertrophy and thymus atrophy caused by PenCDF (Yoshimura et al., 1986).
Environmental Occurrence and Identification
- PenCDF is a hazardous compound identified in environmental samples, including PCBs and chlorophenols. It's recognized in fly ash and other incineration products and was a contaminant in the Yusho disease outbreak in Japan (Rappe et al., 1981).
Inductive Effects on Hepatic Enzymes
- Various PenCDF congeners show different degrees of induction of hepatic enzymes like aryl hydrocarbon hydroxylase in rats. The acute toxicity of PenCDF congeners correlates with their inducibility but not with hepatic distribution (Yoshihara et al., 1981).
Toxic Equivalency Factors for Risk Assessment
- PenCDFs are considered in deriving toxic equivalency factors (TEFs) for human and wildlife risk assessment, indicating their significant role in environmental health studies (van den Berg et al., 1998).
Distribution and Absorption
- PenCDF's distribution and absorption in biological systems have been studied, such as its octanol-water partition coefficients and correlation with dermal absorption (Jackson et al., 1993).
Detoxification and Dechlorination
- Studies on the dechlorination and detoxification of PenCDF congeners, like 1,2,3,4,7,8-hexachlorodibenzofuran, by specific bacterial strains highlight the potential for bioremediation of environmental contaminants (Liu & Fennell, 2008).
Propriétés
Numéro CAS |
166892-31-5 |
|---|---|
Nom du produit |
2,4,7,8,9-Pentachloro-3-dibenzofuranol |
Formule moléculaire |
C12H3Cl5O2 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2,4,7,8,9-pentachlorodibenzofuran-3-ol |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-2-6-7(9(16)8(4)15)3-1-5(14)11(18)10(17)12(3)19-6/h1-2,18H |
Clé InChI |
DLGPRCXDKCFDCG-UHFFFAOYSA-N |
SMILES |
C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Cl)O)Cl)Cl)Cl)Cl |
SMILES canonique |
C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Cl)O)Cl)Cl)Cl)Cl |
Autres numéros CAS |
166892-31-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




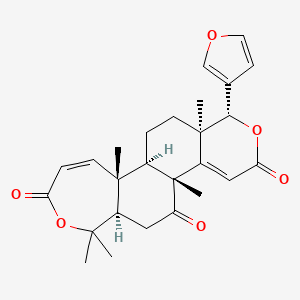
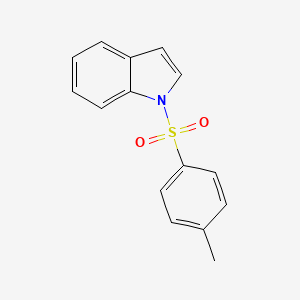
![(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-Dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1244452.png)
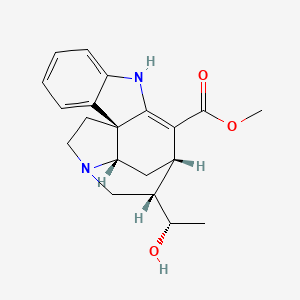
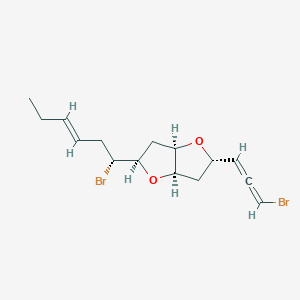
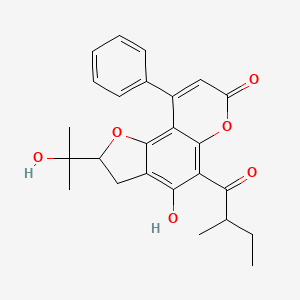

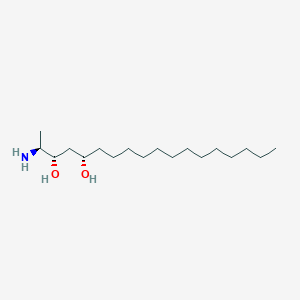
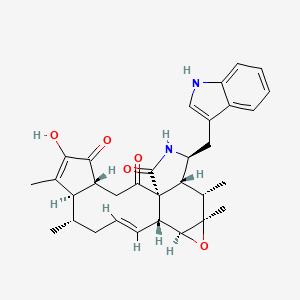
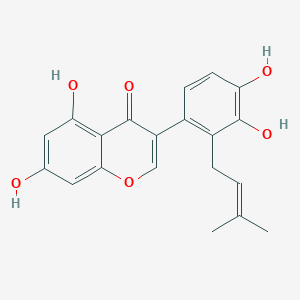
![7-Hydroxy-8-[4-(octanoyloxy)-3-methyl-2-butenyl]-2H-1-benzopyran-2-one](/img/structure/B1244465.png)
![N-methyl-2-[(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine](/img/structure/B1244469.png)
